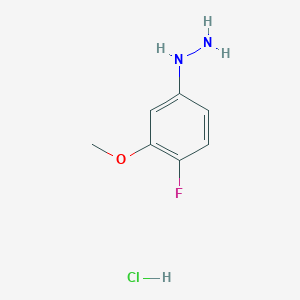

(4-Fluoro-3-methoxyphenyl)hydrazine hydrochloride

Description

(4-Fluoro-3-methoxyphenyl)hydrazine hydrochloride is a substituted phenylhydrazine derivative characterized by a fluorine atom at the para position and a methoxy group at the meta position on the aromatic ring. Its molecular formula is C₇H₈ClFN₂O, with a CAS number 327021-81-8 (MFCD14583037) . This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for constructing heterocyclic scaffolds such as pyrazolines, triazoles, and indoles. Its fluorine and methoxy substituents confer unique electronic and steric properties, influencing reactivity in condensation and cyclization reactions .

Properties

IUPAC Name |

(4-fluoro-3-methoxyphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2O.ClH/c1-11-7-4-5(10-9)2-3-6(7)8;/h2-4,10H,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMOWKTFIFYPUQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)NN)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-3-methoxyphenyl)hydrazine hydrochloride typically involves the reaction of 4-fluoro-3-methoxyaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-Fluoro-3-methoxyaniline+Hydrazine hydrate+Hydrochloric acid→(4-Fluoro-3-methoxyphenyl)hydrazine hydrochloride

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pH, and reaction time are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-3-methoxyphenyl)hydrazine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azo compounds.

Reduction: It can be reduced to form amines.

Substitution: The fluoro and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: Azo compounds.

Reduction: Amines.

Substitution: Substituted phenylhydrazines.

Scientific Research Applications

(4-Fluoro-3-methoxyphenyl)hydrazine hydrochloride has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibition and as a probe for biochemical assays.

Industry: The compound is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of (4-Fluoro-3-methoxyphenyl)hydrazine hydrochloride involves its interaction with specific molecular targets. The fluoro and methoxy groups on the phenyl ring enhance its reactivity, allowing it to form stable complexes with enzymes and other biomolecules. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and altering the enzyme’s function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (4-Fluoro-3-methoxyphenyl)hydrazine hydrochloride are best understood by comparing it with related phenylhydrazine hydrochlorides. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Key Research Findings

Reactivity in Pyrazoline Synthesis: this compound reacts with benzylideneacetone to form 1-aryl-4,5-dihydropyrazoles. The fluorine atom stabilizes intermediates via inductive effects, while the methoxy group enhances solubility in ethanol during reflux . In contrast, 4-Methoxyphenylhydrazine HCl (CAS 19501-58-7) achieves higher yields (85–90%) in similar reactions due to reduced steric hindrance .

Impact of Substituent Position :

- 3-Methoxyphenylhydrazine HCl (CAS 39232-91-2) directs nucleophilic attack at the ortho position in indole synthesis, whereas the 4-Fluoro-3-methoxy analog favors para substitution due to fluorine’s electron-withdrawing effect .

Steric and Electronic Effects :

- (2-Fluoro-4-methoxyphenyl)hydrazine HCl (CAS 940298-93-1) exhibits 15–20% lower yields in triazole formation compared to (4-Fluoro-3-methoxyphenyl)hydrazine HCl, attributed to steric clashes from the ortho-F substituent .

Pharmaceutical Utility :

- (4-Fluoro-3-methoxyphenyl)hydrazine HCl is preferred over 4-Ethylphenylhydrazine HCl (CAS 53661-18-0) for API synthesis due to its balanced lipophilicity and metabolic stability .

Biological Activity

(4-Fluoro-3-methoxyphenyl)hydrazine hydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This hydrazine derivative has been investigated for its potential applications in various therapeutic areas, including anticancer and antimicrobial activities. The unique structural features, such as the presence of fluorine and methoxy groups, contribute to its reactivity and interaction with biological targets.

The synthesis of this compound typically involves the condensation reaction between 4-fluoro-3-methoxybenzaldehyde and hydrazine hydrochloride. This process is generally conducted in ethanol under reflux conditions, yielding the desired product with good efficiency, often monitored by thin-layer chromatography (TLC) .

Key Characteristics:

- Molecular Formula: C7H10ClFN2O

- Molecular Weight: 180.62 g/mol

- Appearance: White to off-white crystalline solid

- Solubility: Soluble in water and organic solvents

The mechanism of action for this compound primarily involves its interaction with nucleophilic sites on proteins or other biomolecules. The hydrazone functional group allows for covalent bonding with target molecules, which can modulate their biological activity. This compound has shown potential in inhibiting metabolic enzymes and disrupting cellular processes through enzyme inhibition .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including HeLa cells, where it showed a notable cytotoxic effect .

Case Study:

In a study evaluating the cytotoxic effects of several hydrazine derivatives, this compound was found to inhibit cell proliferation by more than 90% in certain cancer cell lines, indicating its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting protein synthesis .

Comparative Analysis with Similar Compounds

| Compound Name | Anticancer Activity | Antimicrobial Activity | Unique Features |

|---|---|---|---|

| (4-Fluoro-3-methoxyphenyl)hydrazine | High | Moderate | Fluorine and methoxy substituents |

| 4-Methoxyphenylhydrazine | Moderate | Low | Lacks fluorine |

| Phenylhydrazine | Low | Moderate | Simple phenyl structure |

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of hydrazine derivatives. For instance, the introduction of electron-withdrawing groups like fluorine significantly improves the compound's potency against cancer cells .

Research Highlights:

- Inhibition of Tubulin Polymerization: A derivative similar to (4-Fluoro-3-methoxyphenyl)hydrazine was shown to arrest the cell cycle at the G2/M phase by inhibiting tubulin polymerization .

- Pro-apoptotic Mechanism: Studies indicated that certain derivatives could induce apoptosis in cancer cells by modulating Bcl-2 and Bax expression levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.